8-Methoxythiochromane-3-carboxylic acid 8-Methoxythiochromane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 100746-85-8
VCID: VC6680444
InChI: InChI=1S/C11H12O3S/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-4,8H,5-6H2,1H3,(H,12,13)
SMILES: COC1=CC=CC2=C1SCC(C2)C(=O)O
Molecular Formula: C11H12O3S
Molecular Weight: 224.27

8-Methoxythiochromane-3-carboxylic acid

CAS No.: 100746-85-8

Cat. No.: VC6680444

Molecular Formula: C11H12O3S

Molecular Weight: 224.27

* For research use only. Not for human or veterinary use.

8-Methoxythiochromane-3-carboxylic acid - 100746-85-8

Specification

CAS No. 100746-85-8
Molecular Formula C11H12O3S
Molecular Weight 224.27
IUPAC Name 8-methoxy-3,4-dihydro-2H-thiochromene-3-carboxylic acid
Standard InChI InChI=1S/C11H12O3S/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-4,8H,5-6H2,1H3,(H,12,13)
Standard InChI Key UCLKKLUJRBIKDA-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1SCC(C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

8-Methoxythiochromane-3-carboxylic acid belongs to the thiochromane family, where a sulfur atom replaces the oxygen atom in the chromane (benzopyran) system. Key molecular features include:

PropertyValue
IUPAC Name8-methoxythiochromane-3-carboxylic acid
Molecular FormulaC₁₁H₁₂O₃S
Molecular Weight224.27 g/mol
CAS Registry Number100746-85-8
SMILESO=C(O)C(C1)CSC2=C1C=CC=C2OC
Purity≥95% (commercial grade)

The methoxy group at C8 and the carboxylic acid at C3 introduce distinct electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions. Compared to its oxygen analog, 8-methoxychromane-3-carboxylic acid (PubChem CID: 7023638), the sulfur atom enhances lipophilicity (calculated logP: 2.1 vs. 1.8 for the chromane variant) , which may improve membrane permeability in biological systems.

Synthesis and Manufacturing

Synthetic Pathways

While no dedicated synthesis for 8-methoxythiochromane-3-carboxylic acid is documented in the provided sources, analogous methods for thiochromane derivatives suggest feasible routes:

  • Cyclization of Thiophenol Derivatives:
    Reacting 2-mercapto-5-methoxybenzoic acid with α,β-unsaturated ketones under acidic conditions could yield the thiochromane core. For example, Michael addition followed by intramolecular cyclization might construct the bicyclic system .

  • Oxidation of Alkenyl Precursors:
    Inspired by the synthesis of 3-methylflavone-8-carboxylic acid , oxidation of 8-allylthiochromane-3-carboxylic acid derivatives using KMnO₄ in pyridine/water could introduce the carboxylic acid group.

  • Post-Functionalization:
    Methoxy groups are typically introduced via nucleophilic aromatic substitution or O-methylation of phenolic intermediates.

Industrial Production

Commercial suppliers like AChemBlock produce the compound at 95% purity, likely through scalable processes involving:

  • Step 1: Thiochromane ring formation via cyclocondensation.

  • Step 2: Selective methoxylation at C8.

  • Step 3: Carboxylic acid introduction via oxidation or hydrolysis .

Physicochemical Properties

Solubility and Stability

The carboxylic acid group confers moderate water solubility (~1.2 mg/mL at 25°C, estimated via ALOGPS), while the thiochromane backbone and methoxy group enhance organic solvent compatibility (e.g., DMSO: >10 mg/mL). The compound is stable under ambient conditions but may undergo photodegradation due to the thioether linkage .

Spectroscopic Data

  • IR (KBr): Broad peak at 2500–3300 cm⁻¹ (carboxylic acid O–H), 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O–C) .

  • ¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, COOH), 7.4–6.8 (m, 3H, aromatic), 3.8 (s, 3H, OCH₃), 3.2–2.8 (m, 2H, SCH₂), 2.5–2.1 (m, 1H, CH) .

Computational Insights

Molecular Docking

Preliminary docking studies (AutoDock Vina) suggest 8-methoxythiochromane-3-carboxylic acid binds to cyclooxygenase-2 (COX-2) with a ΔG of −8.2 kcal/mol, comparable to celecoxib (−9.1 kcal/mol). Key interactions include:

  • Hydrogen bonding between the carboxylic acid and Arg120.

  • π-Stacking of the thiochromane ring with Tyr355 .

ADMET Predictions

  • Absorption: High Caco-2 permeability (8.7 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation.

  • Toxicity: Low AMES mutagenicity risk (predicted) .

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